molecular formula C11H13NO B1322070 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] CAS No. 57174-48-8

3H-Spiro[2-benzofuran-1,3'-pyrrolidine]

Cat. No. B1322070
CAS RN: 57174-48-8
M. Wt: 175.23 g/mol
InChI Key: CFCYRDQMSMOQMZ-UHFFFAOYSA-N
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Description

The compound 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] is a spirocyclic compound that is part of a broader class of spiro-fused benzofuran derivatives. These compounds have been synthesized and evaluated for various biological activities, including their affinity for sigma receptors and antihypertensive properties. The spiro[benzofuran-pyrrolidine] framework is particularly interesting due to its potential pharmacological applications .

Synthesis Analysis

The synthesis of spiro[benzofuran-pyrrolidine] derivatives involves several key steps. For instance, the synthesis of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s was achieved through a Grignard reaction followed by an intramolecular displacement of an aromatic fluoride . Another example is the palladium(II)-catalyzed synthesis of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones], which represents a novel spirocyclic transformation . These methods highlight the versatility and creativity in the synthesis of spiro-fused benzofuran compounds.

Molecular Structure Analysis

The molecular structure of spiro[benzofuran-pyrrolidine] derivatives is characterized by the presence of a spiro junction, where the benzofuran and pyrrolidine rings are fused through a single carbon atom. This unique configuration can significantly influence the compound's chemical properties and biological activity. The position of substituents on the benzofuran ring, as well as the nature of the substituents, can affect the compound's affinity for sigma receptors .

Chemical Reactions Analysis

The chemical reactivity of spiro[benzofuran-pyrrolidine] derivatives is influenced by the spirocyclic structure. For example, the introduction of substituents in the benzofuran ring can lead to variations in affinity for sigma receptors, as seen in the study of sigma ligands with subnanomolar affinity . Additionally, the presence of a spiro junction can facilitate certain cyclization reactions, as demonstrated in the synthesis of multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[benzofuran-pyrrolidine] derivatives are closely related to their molecular structure. The spirocyclic configuration can impart rigidity to the molecule, potentially affecting its solubility, stability, and binding interactions with biological targets. The introduction of various substituents can also modify these properties, as seen in the synthesis of spiro compounds with carbon substituents in position 3, which displayed higher affinity for sigma(1) receptors .

Scientific Research Applications

Catalysis and Synthesis

The compound 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] has been explored in the realm of catalysis and organic synthesis. A study by Zhang et al. (2016) established an effective catalytic system for constructing spiro compounds including spiro[pyrrolidine-benzofuran-3-one] and spiro[pyrrolidine-benzofuran-2-one]. This catalytic system exhibited broad substrate scopes under mild conditions, significantly contributing to the field of organic synthesis (Zhang et al., 2016).

Potential in Medicinal Chemistry

In medicinal chemistry, the structural aspects of this compound have shown significance. For instance, a study on the synthesis of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s indicated their potential as antihypertensive agents in animal models, demonstrating their relevance in drug development (Davis et al., 1983).

Novel Synthetic Approaches

Vepreva et al. (2022) described an approach to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dionesvia Rh2(esp)2-catalyzed insertion of carbenes derived from diazo arylidene succinimides into the O–H bond of phenols. This methodology led to the formation of adducts that underwent thermally promoted Claisen rearrangement and DABCO-catalyzed intramolecular oxa-Michael addition, showcasing an innovative approach in the synthesis of spirocyclic scaffolds (Vepreva et al., 2022).

Advancements in Enantioselective Synthesis

A study by Du et al. (2018) focused on the highly enantioselective 1,3-dipolar cycloaddition of 2-arylidene-benzofuran-3(2H)-ones with imino esters. This reaction, catalyzed by thiourea−quaternary ammonium salts, efficiently constructed a range of chiral spiro[benzofuran-2,3′-pyrrolidine] in high yields and with good enantioselectivities, highlighting its potential in producing enantioselective compounds (Du et al., 2018).

Potential in Pharmacology

The pharmacological potential of spirocyclic derivatives, including those related to 3H-Spiro[2-benzofuran-1,3'-pyrrolidine], has been explored in various studies. For example, Jasper et al. (2012) synthesized σ(1) receptor ligands with a spiro[[2]benzofuran-1,3'-pyrrolidine] framework. The affinity of these ligands for σ(1) receptors was found to be influenced by thebenzene-N-distance, demonstrating their relevance in receptor targeting and pharmacology (Jasper et al., 2012).

Safety And Hazards

The safety information for 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] indicates that it may cause skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

spiro[1H-2-benzofuran-3,3'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCYRDQMSMOQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621482
Record name 3H-Spiro[2-benzofuran-1,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Spiro[2-benzofuran-1,3'-pyrrolidine]

CAS RN

57174-48-8
Record name Spiro[isobenzofuran-1(3H),3′-pyrrolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57174-48-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Spiro[2-benzofuran-1,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-spiro[2-benzofuran-1,3'-pyrrolidine]
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Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-3H-spiro[2-benzofuran-1,3′-pyrrolidine] (200 mg, 0.0008 mol) in methanol (10 mL) was added Pd/C (150 mg), and the suspension was hydrogenated under H2 (50 psi) overnight. The mixture was filtered and then concentrated to give the desired compound (110 mg, 92% yield). MS (ESI): 176.1 (M+H+).
Name
1′-benzyl-3H-spiro[2-benzofuran-1,3′-pyrrolidine]
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jasper, D Schepmann, K Lehmkuhl, JM Vela… - European journal of …, 2012 - Elsevier
Two series of σ 1 ligands with a spiro[[2]benzopyran-1,3′-pyrrolidine] (3) and a spiro[[2]benzofuran-1,3′-pyrrolidine] (4) framework were synthesized and pharmacologically evaluated…
Number of citations: 24 www.sciencedirect.com

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